1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a suitable pyrimidine derivative with a protected ribose sugar. This reaction is usually catalyzed by a Lewis acid such as tin(IV) chloride.
Deprotection: The protected groups on the ribose sugar are then removed under mild acidic conditions to yield the desired nucleoside.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and as a potential antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with the replication and transcription processes. This compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby inhibiting the proliferation of viral and cancer cells .
Comparison with Similar Compounds
Uridine: A naturally occurring nucleoside with a similar structure but lacks the methoxy group.
Thymidine: Another pyrimidine nucleoside with a similar structure but contains a methyl group instead of a methoxy group.
Cytidine: Similar structure but contains an amino group instead of a methoxy group.
Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to the presence of the methoxy group at the 5-position of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16N2O7 |
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Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-11(4-14)7(16)6(15)9(20-11)13-3-5(19-2)8(17)12-10(13)18/h3,6-7,9,14-16H,4H2,1-2H3,(H,12,17,18)/t6-,7?,9+,11+/m0/s1 |
InChI Key |
NTFKSZAIIMZPRB-DONNECKNSA-N |
Isomeric SMILES |
C[C@]1(C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)OC)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)OC)O)O)CO |
Origin of Product |
United States |
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